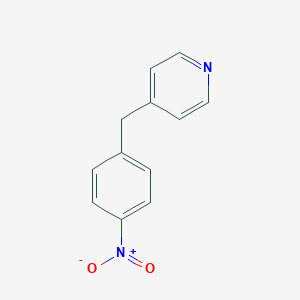

4-(4-Nitrobenzyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-nitrophenyl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-14(16)12-3-1-10(2-4-12)9-11-5-7-13-8-6-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHKUCBXXMFQDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=NC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061482 | |

| Record name | Pyridine, 4-[(4-nitrophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083-48-3 | |

| Record name | 4-(4-Nitrobenzyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Nitrobenzyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Nitrobenzyl)pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-[(4-nitrophenyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 4-[(4-nitrophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-nitrobenzyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-NITROBENZYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z6GS37N7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4-(4-Nitrobenzyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 4-(4-nitrobenzyl)pyridine, a key reagent in chemical analysis and a valuable building block in organic synthesis. This document details experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams to facilitate understanding and replication.

Introduction

This compound (NBP) is a versatile organic compound widely utilized as a chromogenic spray reagent for the detection of alkylating agents and organophosphorus pesticides. Its reactivity also makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals. This guide outlines a common and effective method for its laboratory-scale synthesis via the nitration of 4-benzylpyridine, followed by detailed purification protocols to achieve high purity.

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic nitration of 4-benzylpyridine. This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), which then substitutes onto the electron-rich benzene (B151609) ring of the benzyl (B1604629) group, primarily at the para position due to steric and electronic effects.

Reaction Scheme

An In-depth Technical Guide to the Spectroscopic Data of 4-(4-Nitrobenzyl)pyridine

This guide provides a comprehensive overview of the spectroscopic data for 4-(4-Nitrobenzyl)pyridine, a compound utilized in various chemical analyses, including as a reagent for the determination of organophosphorus compounds.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, complete with experimental protocols and data presented for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for its structural characterization.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful techniques for elucidating the molecular structure of organic compounds.[3][4][5] The data presented here were obtained in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 1: ¹H NMR Spectroscopic Data of this compound in CDCl₃

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| 8.54 | Doublet | Protons on the pyridine (B92270) ring adjacent to the nitrogen |

| 8.16 | Doublet | Protons on the nitro-substituted benzene (B151609) ring |

| 7.35 | Doublet | Protons on the nitro-substituted benzene ring |

| 7.11 | Doublet | Protons on the pyridine ring |

| 4.09 | Singlet | Methylene (B1212753) (-CH₂-) protons |

Source: ChemicalBook[6]

Table 2: ¹³C NMR Spectroscopic Data of this compound in CDCl₃

| Chemical Shift (δ) (ppm) | Assignment |

| 150.1 | Carbon on the pyridine ring adjacent to the nitrogen |

| 147.8 | Carbon on the pyridine ring |

| 147.1 | Carbon on the nitro-substituted benzene ring attached to the nitro group |

| 146.1 | Quaternary carbon on the nitro-substituted benzene ring |

| 130.1 | Carbons on the nitro-substituted benzene ring |

| 124.0 | Carbons on the nitro-substituted benzene ring |

| 122.1 | Carbons on the pyridine ring |

| 41.2 | Methylene (-CH₂-) carbon |

Source: Adapted from SpectraBase and ChemicalBook[7][8]

1.2 Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10][11]

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2920-2850 | Weak | Aliphatic C-H stretch (methylene) |

| ~1600 | Strong | C=C stretching (aromatic rings) |

| ~1520 | Strong | Asymmetric NO₂ stretch |

| ~1345 | Strong | Symmetric NO₂ stretch |

| ~850 | Strong | C-N stretch (nitro group) |

| ~800 | Strong | Out-of-plane C-H bending (pyridine ring) |

Source: Adapted from SpectraBase and ChemicalBook[12][13]

1.3 Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[14][15]

Table 4: UV-Vis Spectroscopic Data of this compound in Ethanol

| λ_max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |

| 265 | 12,300 | Ethanol |

Source: PhotochemCAD[16]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

2.1 NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).[3] Add a small amount of tetramethylsilane (TMS) to serve as an internal reference.[17] Filter the solution into a clean NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. For ¹H NMR, a standard pulse sequence is typically used. For ¹³C NMR, a proton-decoupled sequence is common to simplify the spectrum.

2.2 IR Spectroscopy

-

Sample Preparation (Thin Solid Film): Dissolve a small amount of this compound in a volatile solvent such as methylene chloride.[18] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[18]

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.[18] A background spectrum of the clean salt plate should be taken first and subtracted from the sample spectrum.

2.3 UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent, such as ethanol.[19] The concentration should be adjusted to yield an absorbance value within the optimal range of the instrument (typically between 0.1 and 1.0).

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank and the other with the sample solution.[19] Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).[20]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis of an organic compound.

References

- 1. This compound | C12H10N2O2 | CID 14129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1083-48-3 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. 4-(4-硝基苄基)吡啶(1083-48-3)核磁图(1HNMR) [m.chemicalbook.com]

- 7. This compound(1083-48-3) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. amherst.edu [amherst.edu]

- 10. webassign.net [webassign.net]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. This compound(1083-48-3) IR2 [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. ej-eng.org [ej-eng.org]

- 16. PhotochemCAD | this compound [photochemcad.com]

- 17. web.mit.edu [web.mit.edu]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. ossila.com [ossila.com]

- 20. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

An In-depth Technical Guide to the 4-(4-Nitrobenzyl)pyridine (NBP) Reaction with Alkylating Agents for Researchers, Scientists, and Drug Development Professionals

An authoritative overview of the core reaction mechanism, quantitative analysis, and practical applications of the 4-(4-Nitrobenzyl)pyridine assay in toxicological screening and pharmaceutical development.

Introduction

This compound (NBP) is a versatile nucleophilic compound widely employed as a colorimetric indicator for the detection and quantification of alkylating agents.[1] Due to the similarity in nucleophilic reactivity between NBP and the N7 position of guanine (B1146940) in DNA, the NBP assay serves as a valuable model for assessing the potential mutagenicity and carcinogenicity of chemical compounds.[1][2] This technical guide provides a comprehensive examination of the reaction mechanism between NBP and alkylating agents, presents key quantitative data, details experimental protocols, and illustrates the logical workflows for its application in research and development.

Core Reaction Mechanism

The fundamental reaction between this compound and an alkylating agent is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the pyridine (B92270) ring of NBP acts as a nucleophile, attacking the electrophilic carbon center of the alkylating agent. This results in the formation of a quaternary pyridinium (B92312) salt, often referred to as an NBP adduct.

This initial reaction is typically colorless. The hallmark of the NBP assay is the subsequent color development upon the addition of a base, such as sodium hydroxide (B78521) or triethylamine. The base abstracts a proton from the methylene (B1212753) bridge of the NBP adduct, leading to the formation of a resonance-stabilized, intensely colored carbanion (a chromophore). This chromophore exhibits a strong absorbance in the visible region of the electromagnetic spectrum, typically around 540-570 nm, allowing for spectrophotometric quantification. The intensity of the color produced is directly proportional to the concentration of the alkylating agent present.

Quantitative Analysis of Reaction Kinetics

The rate of the reaction between NBP and various alkylating agents is a critical parameter in assessing their alkylating potential. The reaction rate constants provide a quantitative measure of the reactivity of different alkylating agents.

| Alkylating Agent | Solvent | Rate Constant (k) | Reference |

| Methyl methanesulfonate | Methanol | 0.018 L mol⁻¹ min⁻¹ | [3] |

| Ethyl methanesulfonate | Methanol | 0.003 L mol⁻¹ min⁻¹ | [3] |

| Propyl methanesulfonate | Methanol | 0.001 L mol⁻¹ min⁻¹ | [3] |

| Isopropyl methanesulfonate | Methanol | 0.0001 L mol⁻¹ min⁻¹ | [3] |

| N-methyl-N-nitrosourea | Methanol | 1.3 L mol⁻¹ min⁻¹ | [3] |

| N-ethyl-N-nitrosourea | Methanol | 0.3 L mol⁻¹ min⁻¹ | [3] |

Table 1: Reaction Rate Constants for the Alkylation of this compound with Various Alkylating Agents.[3]

Experimental Protocols

The following provides a generalized, step-by-step protocol for the this compound colorimetric assay. It is important to note that specific parameters such as incubation time and temperature may need to be optimized depending on the reactivity of the alkylating agent being tested.

Materials and Reagents:

-

This compound (NBP) solution (e.g., 5% w/v in a suitable organic solvent like acetone (B3395972) or ethylene (B1197577) glycol)

-

Alkylating agent of interest

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

-

Base solution (e.g., 1 M Sodium Hydroxide or Triethylamine)

-

Organic solvent for extraction (e.g., Chloroform or Ethyl Acetate)

-

Spectrophotometer

General Procedure:

-

Preparation of Reaction Mixture:

-

In a test tube, combine a known concentration of the alkylating agent with the NBP solution and the buffer.

-

A control sample containing the solvent used to dissolve the alkylating agent instead of the agent itself should be prepared in parallel.

-

-

Incubation:

-

Incubate the reaction mixture at a specific temperature (e.g., 37°C or 100°C) for a defined period. The incubation time and temperature will depend on the suspected reactivity of the alkylating agent.

-

-

Color Development:

-

After incubation, cool the reaction mixture to room temperature.

-

Add the base solution to the mixture to develop the characteristic color.

-

-

Extraction (Optional but Recommended):

-

To improve the stability of the chromophore and remove interfering substances, an extraction step can be performed. Add an organic solvent (e.g., chloroform) and vortex thoroughly.[4]

-

Centrifuge the mixture to separate the organic and aqueous phases. The colored chromophore will be in the organic layer.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the colored solution (or the organic extract) at its wavelength of maximum absorbance (λmax), typically between 540 nm and 570 nm, using a spectrophotometer.

-

Use the control sample to zero the spectrophotometer.

-

-

Quantification:

-

The concentration of the alkylating agent can be determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of a reference alkylating agent.

-

Application in Toxicological Assessment and Drug Development

The NBP assay is a valuable tool in the early stages of drug development and toxicological assessment for screening compounds for potential genotoxicity. Its relatively low cost and high throughput make it suitable for initial screening before more complex and expensive assays are employed.

Conclusion

The reaction of this compound with alkylating agents provides a robust and sensitive method for their detection and quantification. Its role as a DNA mimic makes the NBP assay an indispensable tool in the fields of toxicology, pharmacology, and drug development for the preliminary assessment of the mutagenic potential of novel chemical entities. The detailed understanding of its reaction mechanism, kinetics, and experimental protocol is essential for its effective implementation in a research and development setting.

References

- 1. Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential of the NBP method for the study of alkylation mechanisms: NBP as a DNA-model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of reaction rate constants for alkylation of 4-(p-nitrobenzyl) pyridine by different alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improving the spectrophotometric determination of the alkylating activity of anticancer agents: a new insight into the mechanism of the NBP method - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-(4-Nitrobenzyl)pyridine

An In-depth Technical Guide to 4-(4-Nitrobenzyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (NBP), a versatile chemical compound widely utilized in various scientific domains. This document details its characteristics, synthesis, and significant applications, with a focus on its role as a chromogenic indicator in analytical chemistry and toxicology.

Core Physical and Chemical Properties

This compound, with the CAS number 1083-48-3, is a light-yellow crystalline powder.[1][2][3] It is a key intermediate and reagent in organic synthesis and analytical chemistry.[4]

Structural and General Data

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1][2][5] |

| Molecular Weight | 214.22 g/mol | [1][2][5][6] |

| CAS Number | 1083-48-3 | [1][5][7] |

| Appearance | Crystals or Crystalline Powder, Light yellow to Cream | [1][2][3][8] |

| SMILES | O=--INVALID-LINK--c1ccc(Cc2ccncc2)cc1 | |

| InChI Key | MNHKUCBXXMFQDM-UHFFFAOYSA-N | [5][6] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 69-71 °C | [1][2] |

| Boiling Point | 354.35 °C (rough estimate) | [1][9] |

| Density | 1.2042 - 1.231 g/cm³ (rough estimate) | [1][2] |

| pKa | 5.51 ± 0.10 (Predicted) | [1] |

| Flash Point | 185.6 °C | [2] |

| Refractive Index | 1.608 - 1.6660 (estimate) | [2][9] |

Solubility and Stability

| Property | Details | Reference |

| Solubility | Soluble in acetone. Insoluble in water. | [1][5] |

| Stability | Light sensitive. | [1][5] |

| Storage | Store below +30°C in a dry, cool, and well-ventilated place. | [1][10] |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | [5][10] |

Spectral Data

| Spectrum Type | Details | Reference |

| UV-Vis | Absorption Wavelength: 265 nm, in ethanol (B145695). Molar Absorptivity (ε): 12300. | [11] |

| Infrared (IR) | Conforms to structure. | [3][8][12] |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR data are available. | [12][13][14][15] |

| Mass Spectrometry (MS) | GC-MS data is available. | [12] |

Key Applications in Research and Development

This compound is a valuable tool in several areas of scientific research due to its reactive nature.

-

Detection of Alkylating Agents: Its most prominent application is as a colorimetric indicator for various carcinogenic and mutagenic alkylating agents.[16][17] The pyridine (B92270) nitrogen acts as a nucleophile, reacting with electrophilic alkylating agents.[16] This reaction forms the basis of the widely used "NBP test" for screening the mutagenic potential of chemical compounds.[16][17]

-

Pharmaceutical Development: It serves as an intermediate in the synthesis of more complex molecules, including various pharmaceuticals.[4]

-

Analytical Chemistry: NBP is used in spectrophotometric methods for the determination of phosgene (B1210022) and organophosphorus pesticides.[1][2][18][19]

-

Biochemical Research: Due to the similarity in reactivity between the pyridine nitrogen of NBP and the N7 position of guanine (B1146940) in DNA, NBP serves as a DNA model in toxicological studies.[16]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of 4-benzylpyridine.

Procedure:

-

4-Benzylpyridine nitrate (B79036) is reacted with concentrated sulfuric acid.

-

The mixture is heated at 50°C for a short duration (e.g., 5 minutes).

-

The reaction mixture is then poured into ice and neutralized with ammonia (B1221849) under cooling.

-

The product is extracted with an organic solvent such as ether.

-

The extract is concentrated, and the final product is obtained through crystallization, with a reported yield of over 50%.[2]

Purification

Crude this compound can be purified by crystallization from aqueous ethanol or cyclohexane.[1][18]

Colorimetric Determination of Alkylating Agents (General Protocol)

This protocol outlines the general steps for the NBP assay, which detects alkylating agents through a color change.

Workflow Diagram:

Caption: General workflow for the detection of alkylating agents using the NBP colorimetric assay.

Methodology:

-

Reaction: The test compound (potential alkylating agent) is reacted with this compound in a suitable solvent system, often at an elevated temperature (e.g., 100°C).[19]

-

Color Development: After the alkylation reaction, a strong organic base (e.g., tetraethylenepentamine or triethylamine) is added.[19] This base abstracts a proton from the benzylic carbon, leading to the formation of a highly conjugated, colored carbanion (a quinoidal structure).

-

Quantification: The intensity of the color produced is proportional to the concentration of the alkylating agent and can be quantified spectrophotometrically.[2][19]

Chemical Reactivity and Signaling Pathways

The primary chemical reaction of interest for this compound is its nucleophilic attack on electrophilic compounds. This reaction is central to its application as a detecting agent.

Alkylation Reaction Mechanism:

Caption: The two-step mechanism of the NBP assay: nucleophilic alkylation followed by base-induced color formation.

This reaction pathway highlights how NBP acts as a sensor. The initial alkylation is typically colorless. The subsequent addition of a base generates the chromophore responsible for the visible color change, signaling the presence of the alkylating agent. This principle is fundamental to its use in toxicological screening and environmental monitoring.[16][20]

References

- 1. This compound CAS#: 1083-48-3 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. This compound(1083-48-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. 1083-48-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. PhotochemCAD | this compound [photochemcad.com]

- 12. This compound | C12H10N2O2 | CID 14129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-(4-硝基苄基)吡啶(1083-48-3)核磁图(1HNMR) [m.chemicalbook.com]

- 14. This compound(1083-48-3) 1H NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Use of 4-(nitrobenzyl)pyridine (4-NBP) to test mutagenic potential of slow-reacting epoxides, their corresponding olefins, and other alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound | 1083-48-3 [chemicalbook.com]

- 19. Spectrophotometric determination of organophosphorus pesticides with this compound - Analyst (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

Crystal structure and molecular geometry of 4-(4-Nitrobenzyl)pyridine

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 4-(4-Nitrobenzyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the molecular and crystal structure of this compound (C₁₂H₁₀N₂O₂), a compound of interest in chemical and pharmaceutical research. The document details its molecular geometry, including the significant twist between its aromatic rings, and elucidates the supramolecular architecture established through intermolecular forces. All crystallographic and geometric data are presented in standardized tables. Furthermore, detailed experimental protocols for crystallization and single-crystal X-ray diffraction are provided to ensure reproducibility. The guide is supplemented with workflow and interaction diagrams to visually articulate the experimental process and crystal packing logic, respectively, catering to researchers, scientists, and professionals in drug development.

Molecular Geometry

The molecular structure of this compound is characterized by a pronounced twisted conformation. The pyridine (B92270) and benzene (B151609) rings are not coplanar; instead, they are oriented at a dihedral angle of 78.4(2)°.[1][2] This twist significantly reduces the potential for extended π-conjugation across the methylene (B1212753) bridge. In contrast, the nitro group is essentially coplanar with the benzene ring to which it is attached.[1][2] This conformation leads to a reduction in molecular symmetry from a potential Cₛ to C₁.[1][2]

Table 1: Key Molecular Geometry Parameters

| Parameter | Value |

|---|---|

| Dihedral Angle (Pyridine Ring vs. Benzene Ring) | 78.4 (2)°[1][2] |

| Dihedral Angle (C2—C3···C7—C8) | 30.5 (2)°[1] |

Crystal Structure and Supramolecular Assembly

The crystal structure of this compound is built upon a network of specific intermolecular interactions that dictate the packing of molecules in the solid state.

-

Centrosymmetric Dimers: Two molecules associate through C—H⋯O hydrogen bonds, where a hydrogen atom from the benzene ring of one molecule interacts with an oxygen atom of the nitro group on a neighboring molecule.[1][2] This interaction results in the formation of a cyclic, centrosymmetric dimer.[1][2]

-

π-π Stacking: These dimeric units are further organized into extended structures via π-π stacking interactions between the benzene rings of adjacent dimers.[1][2] This stacking occurs along the b-axis, with a centroid-centroid distance of 3.788 Å, forming a ribbon-like structure.[1][2]

-

Three-Dimensional Architecture: The final three-dimensional crystal lattice is formed by the interdigitation of these parallel ribbon structures.[1]

Table 2: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀N₂O₂[1] |

| Formula Weight (Mᵣ) | 214.22[1] |

| Crystal System | Monoclinic[1] |

| Space Group | P2₁/c |

| a (Å) | 11.4138 (9)[1] |

| b (Å) | 6.1241 (5)[1] |

| c (Å) | 15.5812 (13)[1] |

| β (°) | 104.561 (9)[1] |

| Volume (V) (ų) | 1054.13 (15)[1] |

| Z | 4[1] |

| Radiation | Mo Kα[1] |

| Temperature (K) | 293[1] |

| R[F² > 2σ(F²)] | 0.047[1][2] |

| wR(F²) | 0.106[1][2] |

| Data-to-parameter ratio | 14.7[2] |

Table 3: Hydrogen-Bond Geometry (Å, °)

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

|---|

| C9—H9A⋯O2 | 0.93 | 2.49[1] | 3.302 (2) | 146 |

Experimental Protocols

Synthesis and Crystallization

Single crystals of the title compound suitable for X-ray diffraction were obtained via a slow evaporation method.[1][2]

-

Dissolution: 1 mmol of this compound was dissolved in 30 mL of hot 96% ethanol.[1][2]

-

Filtration: The hot solution was filtered to remove any insoluble impurities.

-

Crystallization: The filtered solution was allowed to undergo partial evaporation at room temperature.[1][2]

-

Crystal Harvesting: Colorless, block-like crystals formed, from which a suitable section was cleaved for analysis.[1][2]

X-ray Data Collection and Structure Refinement

The crystallographic data were collected using a single-crystal X-ray diffractometer.

-

Data Collection: An Agilent Xcalibur Eos diffractometer was used for data collection at a temperature of 293 K.[1] A total of 4351 reflections were measured.[1]

-

Data Reduction: Data collection, cell refinement, and data reduction were performed using the CrysAlis PRO software.[1][2] A multi-scan absorption correction was applied.[1] This process yielded 2136 independent reflections.[1]

-

Structure Solution: The crystal structure was solved using the SHELXS97 program.[1][2]

-

Structure Refinement: The structure was refined using the SHELXL97 program.[1][2] Molecular graphics were generated using XP in SHELXTL.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the key intermolecular interactions responsible for the crystal packing of this compound.

Caption: Experimental workflow for the structural determination of this compound.

Caption: Logical hierarchy of intermolecular interactions in the crystal of this compound.

References

An In-depth Technical Guide to the Synthesis of 4-(4-Nitrobenzyl)pyridine Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(4-nitrobenzyl)pyridine and its analogues, compounds of significant interest in medicinal chemistry and materials science. This document details synthetic methodologies, presents quantitative data, and explores the biological implications of these compounds, with a focus on their potential as anticancer agents. Detailed experimental protocols are provided for key synthetic transformations. Furthermore, this guide includes visualizations of synthetic workflows and relevant biological signaling pathways to facilitate a deeper understanding of the subject matter.

Introduction

This compound and its derivatives represent a class of compounds with diverse applications, serving as versatile building blocks in organic synthesis for the development of pharmaceuticals and advanced materials.[1] The presence of the nitro group and the pyridine (B92270) moiety imparts unique electronic properties and reactivity, making these compounds valuable intermediates in the synthesis of more complex molecules.[1] In the realm of medicinal chemistry, pyridine-containing compounds are prevalent in a wide array of therapeutic agents due to their ability to engage in various biological interactions.[2][3] Notably, derivatives of this compound have been investigated for their potential as anticancer agents, with some studies suggesting a mechanism of action involving the induction of apoptosis through key cellular signaling pathways.[4][5]

This guide will provide a thorough examination of the synthetic routes to this compound and its analogues, furnish detailed experimental procedures, and present a consolidated view of the available quantitative data. Additionally, it will delve into the known biological activities and associated signaling pathways, offering a valuable resource for researchers in drug discovery and development.

Synthesis of the this compound Core Structure

The fundamental structure of this compound can be synthesized through the reaction of 4-picoline (4-methylpyridine) with a suitable 4-nitrobenzyl halide, such as 4-nitrobenzyl bromide. This reaction is a nucleophilic substitution where the nitrogen of the pyridine ring attacks the benzylic carbon of the 4-nitrobenzyl halide.

A plausible synthetic workflow for the preparation of this compound is outlined below:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-Nitrobenzyl Bromide

A common precursor, 4-nitrobenzyl bromide, can be synthesized from 4-nitrotoluene.

Materials:

-

4-Nitrotoluene

-

N-Bromosuccinimide (NBS) or Bromine

-

Carbon tetrachloride (or a suitable alternative solvent)

-

Initiator (e.g., benzoyl peroxide or AIBN)

-

Sodium bicarbonate solution

-

Magnesium sulfate

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

Dissolve 4-nitrotoluene in a suitable solvent like carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

-

Add N-bromosuccinimide and a catalytic amount of an initiator.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. The reaction progress can be monitored by observing the consumption of NBS (NBS is denser than the solvent and will sink).

-

After the reaction is complete, cool the mixture and filter off the succinimide (B58015) byproduct.

-

Wash the filtrate with sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude 4-nitrobenzyl bromide by recrystallization from ethanol to yield the final product.[6]

Experimental Protocol: Synthesis of this compound

While a specific detailed protocol for the direct synthesis of this compound was not found in the searched literature, a general procedure based on the quaternization of pyridines can be inferred.

Materials:

-

4-Picoline

-

4-Nitrobenzyl bromide

-

A suitable solvent (e.g., acetone, acetonitrile)

Procedure:

-

Dissolve 4-picoline in a suitable solvent in a round-bottom flask.

-

Add a solution of 4-nitrobenzyl bromide in the same solvent dropwise to the 4-picoline solution with stirring.

-

The reaction mixture may be heated to facilitate the reaction. The progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound often involves multi-step reactions, including well-established named reactions in organic chemistry.

Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a powerful method for preparing substituted pyridines.[1][7] This reaction typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, such as ammonium (B1175870) acetate.[7] This methodology can be adapted to synthesize a variety of pyridine derivatives.

Caption: Generalized Kröhnke Pyridine Synthesis.

Table 1: Synthesis of Substituted Pyridine Derivatives via Kröhnke Synthesis and Other Methods

| Compound | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Yield (%) | Reference |

| 2,4-Diphenylpyridine | o-Acetyl ketoxime | α,β-Unsaturated aldehyde | Iodine, Triethylamine | Toluene | - | [8] |

| 2,4,6-Triphenylpyridine | Acetophenone | Ammonium acetate | Cu(OTf)₂ | Solvent-free | 71 | [8] |

| Imidazo[1,2-a]pyridine | α-Iodo ketone | 2-Aminopyridine | K₂CO₃ | DMF | 55-71 | [8] |

| 4-Phenyl-2-(thiophen-2-yl)-6-(p-tolyl)pyridine | Ynone | 1-Arylethamine | Potassium tert-butoxide | DMSO | 68 | [8] |

| Ethyl-2,6-diphenylisonicotinate | Ketoxime-enoate | N-Acetyl enamide | NH₄I, NaHSO₄ | 1,4-Dioxane | 83 | [8] |

Reduction of the Nitro Group

A common derivatization of this compound is the reduction of the nitro group to an amine, which can then be further modified.

Experimental Protocol: Reduction of this compound

Materials:

-

This compound

-

Platinum(IV) oxide

-

12N Hydrochloric acid

-

Ethanol

-

Water

-

10% Sodium hydroxide (B78521) solution

-

Ethyl acetate

-

Sodium sulfate

Procedure:

-

A mixture of this compound (12.85 g, 60 mmol), platinum(IV) oxide (1.0 g), 12N hydrochloric acid (5 ml, 60 mmol), and water (5 ml) in ethanol (200 ml) is hydrogenated at 40 psi in a Parr apparatus for 12 hours.[9]

-

The reaction mixture is concentrated in vacuo.[9]

-

The residue is diluted with cold water and basified with a 10% sodium hydroxide solution.[9]

-

The resulting mixture is extracted with ethyl acetate.[9]

-

The combined organic extracts are washed with water and brine, dried over sodium sulfate, and concentrated in vacuo.[9]

-

The residue on crystallization from ethyl acetate/hexanes gives 4-(piperidin-4-ylmethyl)-phenylamine (9.85 g, 86%) as a white crystalline solid.[9]

Biological Activity and Signaling Pathways

Derivatives of pyridine have been extensively studied for their biological activities, with a significant focus on their anticancer properties.[3][4][5]

Anticancer Activity

Several studies have reported the cytotoxic effects of pyridine derivatives against various cancer cell lines. The mechanism of action often involves the induction of cell cycle arrest and apoptosis.[4][5]

Table 2: In Vitro Anticancer Activity of Pyridine Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Pyridine Derivative 1 | HepG2 (Liver Cancer) | 4.5 ± 0.3 | G2/M arrest, apoptosis, p53 & JNK upregulation | [4] |

| Pyridine Derivative 2 | HepG2 (Liver Cancer) | - | G2/M arrest, apoptosis, p53 & JNK upregulation | [4] |

| Pyridine Derivative 1 | MCF-7 (Breast Cancer) | - | G2/M arrest, apoptosis | [4] |

| Pyridine Derivative 2 | MCF-7 (Breast Cancer) | - | G2/M arrest, apoptosis | [4] |

| Pyridine thioglycosides | HepG2, H460, MCF-7, U251 | - | Cytotoxic | [5] |

Signaling Pathways

Some anticancer pyridine derivatives have been shown to exert their effects by modulating key signaling pathways involved in cell survival and apoptosis, such as the p53 and JNK pathways.[4]

The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[10][11] The c-Jun N-terminal kinase (JNK) signaling pathway is another critical regulator of apoptosis.[1][7][12] Activation of the JNK pathway can lead to the phosphorylation and activation of pro-apoptotic proteins.[1][7][12] The crosstalk between the p53 and JNK pathways is complex, with JNK being able to stabilize and activate p53, thereby promoting apoptosis.[10][13]

Caption: Proposed signaling pathway for anticancer pyridine derivatives.

Conclusion

The synthesis of this compound and its analogues offers a rich field for chemical and pharmacological exploration. The methodologies outlined in this guide, including the foundational synthesis of the core structure and the versatile Kröhnke pyridine synthesis for derivatization, provide a solid basis for further research. The demonstrated anticancer activity of certain pyridine derivatives, potentially mediated through the p53 and JNK signaling pathways, highlights the therapeutic promise of this class of compounds. This technical guide serves as a comprehensive resource for scientists and researchers, aiming to facilitate the design and synthesis of novel this compound analogues with enhanced biological activities for drug development and other applications. Further investigation into the precise mechanisms of action and structure-activity relationships will be crucial for the successful translation of these promising compounds into clinical candidates.

References

- 1. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(4-Nitrobenzyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0192003A1 - Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor - Google Patents [patents.google.com]

- 4. The JNK, ERK and p53 pathways play distinct roles in apoptosis mediated by the antitumor agents vinblastine, doxorubicin, and etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. genesandcancer.com [genesandcancer.com]

- 8. ijpsonline.com [ijpsonline.com]

- 9. Synthesis routes of this compound [benchchem.com]

- 10. MEKK1/JNK signaling stabilizes and activates p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suppression of p53-dependent senescence by the JNK signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Targeting p53 via JNK Pathway: A Novel Role of RITA for Apoptotic Signaling in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 4-(4-Nitrobenzyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological information for 4-(4-Nitrobenzyl)pyridine (NBP). It is intended for informational purposes for a scientific audience and should not be used for medical advice or for developing safety protocols without consulting primary literature and expert guidance.

Executive Summary

NBP is classified as a hazardous substance, primarily noted for its irritant properties to the skin, eyes, and respiratory system. There is also "limited evidence of a carcinogenic effect" and a potential for skin sensitization, though quantitative data to substantiate these claims are largely absent from available literature. This guide presents the known hazard classifications, extrapolates potential toxicities based on the parent compound pyridine (B92270) and its derivatives, details standard experimental protocols for key toxicological endpoints, and visualizes relevant mechanisms and workflows.

Hazard Identification and Classification

Based on available safety data sheets, this compound is classified as follows:

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[1][2][3]

Hazard Statements:

Additionally, some sources suggest limited evidence of a carcinogenic effect and the potential for skin sensitization.

Quantitative Toxicological Data

Specific quantitative toxicological data for this compound are largely unavailable in the public domain. The following tables summarize the general state of knowledge and provide data for the parent compound, pyridine, for comparative purposes.

Acute Toxicity

No definitive LD50 or LC50 values for this compound have been identified.

Table 1: Acute Toxicity Data for Pyridine (for reference)

| Route of Exposure | Species | Value | Reference |

| Oral LD50 | Rat | 1,580 mg/kg | [4] |

| Inhalation LC50 | Rat | 9,000 ppm (1-hour) | [4] |

| Dermal LD50 | Rabbit | 1,000 - 2,000 mg/kg | |

| Subcutaneous LD50 | Rat | 1,000 mg/kg | [5] |

Genotoxicity and Mutagenicity

No specific studies on the genotoxicity or mutagenicity of this compound were found. Pyridine and its derivatives have shown mixed results in various in vitro and in vivo assays.[6] For instance, pyridine provided no evidence of mutagenicity in a mouse micronucleus test.[4][7]

Carcinogenicity

While some safety data sheets mention "limited evidence of a carcinogenic effect" for NBP, no specific long-term carcinogenicity studies were identified. Studies on the parent compound, pyridine, have shown some evidence of carcinogenicity in experimental animals.[8] The National Toxicology Program (NTP) conducted drinking water studies on pyridine in rats and mice and found some evidence of carcinogenic activity.[9]

Reproductive and Developmental Toxicity

No data on the reproductive or developmental toxicity of this compound were found. Studies on pyridine and some of its derivatives have indicated potential reproductive effects at high doses, including effects on male reproductive organs.[6][7] However, other studies on pyridine derivatives have not shown clear evidence of reproductive or developmental toxicity.[10]

Mechanism of Action and Toxicokinetics

Mechanism of Action

The primary mechanism of action for the known irritant effects of this compound is likely related to its chemical reactivity. As a pyridine derivative, it can act as a nucleophile. The use of NBP in the colorimetric assay for alkylating agents is based on the nucleophilic attack of the pyridine nitrogen on the electrophilic alkylating agent. This reactivity could translate to interactions with biological macromolecules, such as proteins in the skin and mucous membranes, leading to an inflammatory response and irritation.

The nitrobenzyl group is an electron-withdrawing group, which can influence the reactivity of the pyridine ring. The mechanism of the NBP assay involves the formation of a colored product upon reaction with an alkylating agent, followed by the addition of a base.

Figure 1: Reaction mechanism of NBP with an alkylating agent.

A potential mechanism for skin irritation by reactive chemicals involves the activation of sensory nerves and the release of inflammatory mediators.

Figure 2: General pathway for chemically-induced skin irritation.

Toxicokinetics (Absorption, Distribution, Metabolism, Excretion - ADME)

No specific toxicokinetic data for this compound are available. For the parent compound, pyridine, it is known to be absorbed through oral and dermal routes.[4] Metabolism of pyridine occurs in the liver, and it is excreted in the urine as various metabolites.[4] It is plausible that NBP would follow similar pathways, but experimental verification is needed.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of chemicals are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following sections outline the methodologies for key toxicological endpoints, which would be applicable for the evaluation of this compound.

Acute Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

Figure 3: Workflow for OECD 404 Acute Dermal Irritation Test.

Methodology:

-

Test Animal: Healthy, young adult albino rabbits are typically used.[11][12]

-

Application: 0.5 g (solid) or 0.5 mL (liquid) of the test substance is applied to a small area of shaved skin.[11]

-

Exposure: The application site is covered with a semi-occlusive dressing for 4 hours.[11][12]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal, and observations may continue for up to 14 days to assess reversibility.[11]

-

Scoring: The severity of the skin reactions is scored using a standardized system (e.g., Draize scale).[11]

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

Figure 4: Workflow for OECD 405 Acute Eye Irritation Test.

Methodology:

-

Test Animal: Healthy, young adult albino rabbits are commonly used.[13][14]

-

Application: A single dose of 0.1 g (solid) or 0.1 mL (liquid) of the test substance is instilled into the conjunctival sac of one eye.[13][14]

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation, with observations continuing for up to 21 days if effects persist.[14]

-

Scoring: Ocular lesions are scored using a standardized system.[13]

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro test is widely used to assess the mutagenic potential of a chemical.

Figure 5: Workflow for the Ames Test (OECD 471).

Methodology:

-

Test System: Histidine-dependent strains of Salmonella typhimurium (and sometimes tryptophan-dependent Escherichia coli) are used.

-

Procedure: The bacterial strains are exposed to various concentrations of the test substance, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

-

Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.

Figure 6: Workflow for In Vitro Chromosomal Aberration Test.

Methodology:

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.[15][16][17]

-

Procedure: The cells are exposed to the test substance at various concentrations, with and without metabolic activation.[15][16][17]

-

Endpoint: Cells are harvested, and metaphase chromosomes are examined for structural aberrations (e.g., breaks, gaps, exchanges).[15][17]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in erythrocytes.

Figure 7: Workflow for In Vivo Micronucleus Test (OECD 474).

Methodology:

-

Test Animal: Typically mice or rats are used.[18][19][20][21][22]

-

Procedure: Animals are exposed to the test substance, usually on one or more occasions.[22]

-

Endpoint: Bone marrow or peripheral blood is collected, and the frequency of micronucleated polychromatic erythrocytes is determined.[19][20][22]

Reproduction/Developmental Toxicity Screening Test (OECD 421)

This test provides preliminary information on potential effects on male and female reproductive performance and on the development of offspring.

Figure 8: Workflow for OECD 421 Reproduction/Developmental Toxicity Screening Test.

Methodology:

-

Test Animal: Rats are typically used.

-

Procedure: Male and female animals are dosed with the test substance before, during, and after mating. Females continue to be dosed during gestation and lactation.

-

Endpoints: Observations include effects on mating, fertility, gestation length, parturition, and offspring viability, growth, and development.

Conclusion and Future Directions

The available data on the toxicological profile of this compound indicate that it is a hazardous substance with irritant properties to the skin, eyes, and respiratory system. The repeated mention of "limited evidence of a carcinogenic effect" warrants caution, although specific carcinogenicity studies on NBP are lacking. The known reactivity of NBP as a nucleophile in the NBP assay for alkylating agents provides a plausible mechanism for its interaction with biological molecules, which could underlie its irritant and other potential toxic effects.

Significant data gaps exist for quantitative acute toxicity, genotoxicity, carcinogenicity, reproductive and developmental toxicity, and toxicokinetics of NBP. To conduct a thorough risk assessment and to fully understand the toxicological profile of this compound, further research is essential. Standardized toxicological studies following OECD guidelines are necessary to fill these knowledge gaps and to provide a more definitive understanding of the potential risks associated with exposure to this compound.

References

- 1. This compound | C12H10N2O2 | CID 14129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lobachemie.com [lobachemie.com]

- 3. echemi.com [echemi.com]

- 4. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Modelling toxicity biologically active derivatives amides of pyridine carboxylic acids - Europub [europub.co.uk]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. publications.iarc.who.int [publications.iarc.who.int]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. 2,2'-Dithiobis-pyridine induced reproductive toxicity in male guppy (Poecilia reticulata) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. daikinchemicals.com [daikinchemicals.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. daikinchemicals.com [daikinchemicals.com]

- 14. chemview.epa.gov [chemview.epa.gov]

- 15. itia.info [itia.info]

- 16. genedirex.com [genedirex.com]

- 17. oecd.org [oecd.org]

- 18. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 19. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

- 20. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

- 21. nucro-technics.com [nucro-technics.com]

- 22. criver.com [criver.com]

4-(4-Nitrobenzyl)pyridine (NBP) as a DNA Model for Alkylation Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of DNA alkylation is fundamental to understanding carcinogenesis, mutagenesis, and the mechanism of action of numerous chemotherapeutic agents. Alkylating agents, a cornerstone of cancer therapy, exert their cytotoxic effects by covalently modifying DNA, leading to strand breaks, cross-linking, and ultimately, cell death.[1][2] Consequently, the ability to quantitatively assess the alkylating potential of chemical compounds is of paramount importance in toxicology, drug discovery, and environmental science.[3][4] 4-(4-Nitrobenzyl)pyridine (NBP) has long been utilized as a valuable tool in this endeavor, serving as a simple, yet effective, chromogenic probe for the detection and kinetic analysis of alkylating agents.[3][5] Its structural and electronic properties mimic certain nucleophilic sites in DNA, particularly the N7 position of guanine, making it a relevant model for studying the initial step of DNA damage.[3][6]

This technical guide provides an in-depth overview of the use of NBP as a DNA model for alkylation studies. It is designed to furnish researchers, scientists, and drug development professionals with the necessary theoretical background, practical methodologies, and quantitative data to effectively employ the NBP assay in their work.

The NBP Assay: Mechanism and Principles

The NBP assay is a colorimetric method based on the nucleophilic substitution reaction between NBP and an alkylating agent.[3][5] The pyridine (B92270) nitrogen of NBP acts as a nucleophile, attacking the electrophilic center of the alkylating agent to form a quaternary pyridinium (B92312) salt. This initial reaction product is colorless. Upon the addition of a base, such as sodium hydroxide (B78521) or triethylamine, a proton is abstracted from the methylene (B1212753) bridge of the NBP moiety, leading to the formation of a highly conjugated, colored species.[5][7] The intensity of the resulting color, typically purple or blue, is directly proportional to the concentration of the alkylating agent and can be quantified spectrophotometrically.[7] The maximum absorbance of the chromophore is typically observed around 540-560 nm.[5]

The reaction proceeds in two main steps:

-

Alkylation: The nucleophilic pyridine nitrogen of NBP attacks the alkylating agent (R-X), forming a colorless N-alkylated NBP derivative.

-

Color Development: In the presence of a base, the N-alkylated product undergoes deprotonation at the benzylic position, resulting in the formation of a colored, resonance-stabilized carbanion.

Quantitative Analysis of Alkylating Agents

The NBP assay is a powerful tool for quantifying the reactivity of various alkylating agents. By monitoring the rate of color formation, kinetic parameters such as reaction rate constants and half-lives can be determined. This allows for a direct comparison of the alkylating potential of different compounds.

Comparative Reactivity of Alkylating Agents with NBP

The following table summarizes the reactivity of several common alkylating agents with this compound, expressed as second-order rate constants. This data provides a quantitative basis for comparing the alkylating potency of these compounds under specific experimental conditions.

| Alkylating Agent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Temperature (°C) | Reference |

| Chloroethylene oxide | ~4.7 x 10⁻³ (calculated from 17 M⁻¹h⁻¹) | D₂O/acetone-d₆ (1:1) | 7 | [8] |

| Styrene (B11656) oxide | N/A (relative rate > VTO > DMSO) | Aqueous | N/A | [8] |

| 4-Vinyltoluene oxide (VTO) | N/A (relative rate < SO) | Aqueous | N/A | [8] |

| 3,5-Dimethylstyrene oxide (DMSO) | N/A (relative rate < VTO) | Aqueous | N/A | [8] |

| 4-Nitrostyrene oxide (NSO) | No reaction with guanosine (B1672433) | Aqueous | N/A | [8] |

Note: Quantitative data for the reaction of many alkylating agents with NBP is dispersed throughout the literature and often presented in relative terms. The table above provides an example of the type of data that can be obtained. For a comprehensive comparison, it is recommended to consult the primary literature for specific experimental conditions.

Half-life of Alkylating Agents in Reaction with NBP

The stability of alkylating agents is a critical factor in their biological activity. The NBP assay can be used to determine the half-life of these compounds under various conditions.

| Alkylating Agent | Half-life (t₁/₂) | Conditions | Reference |

| 4-Vinyltoluene oxide (VTO) | 8 hours | Aqueous solution | [8] |

| 3,5-Dimethylstyrene oxide (DMSO) | 11 hours | Aqueous solution | [8] |

| Styrene oxide (SO) | 40 hours | Aqueous solution | [8] |

| 4-Nitrostyrene oxide (NSO) | 60 hours | Aqueous solution | [8] |

Experimental Protocols

The following section provides a detailed methodology for performing the NBP assay for the determination of alkylating activity. It is important to note that this is a generalized protocol, and specific parameters such as incubation time and temperature may need to be optimized for different alkylating agents.[9]

Materials and Reagents

-

This compound (NBP)

-

Alkylating agent of interest

-

Ethyl acetate (B1210297)

-

Sodium hydroxide (NaOH) solution (e.g., 0.25 M)

-

Distilled water

-

Spectrophotometer

-

Vortex mixer

-

Pipettes

-

Test tubes or microplate

Standard NBP Assay Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of the alkylating agent in a suitable solvent (e.g., acetone) at a known concentration.

-

Prepare a 5% (w/v) solution of NBP in acetone.

-

Prepare a 0.25 M solution of NaOH in distilled water.

-

-

Reaction Mixture:

-

In a test tube, combine 1 mL of the alkylating agent solution with 1 mL of distilled water.

-

Add 0.4 mL of the 5% NBP solution.

-

Incubate the reaction mixture at a specific temperature (e.g., 25°C or 37°C) for a predetermined amount of time. The incubation time should be optimized for the specific alkylating agent being tested.[9]

-

-

Color Development and Extraction:

-

After incubation, add 2 mL of acetone and 5 mL of ethyl acetate to the reaction mixture.

-

Add 1.5 mL of the 0.25 M NaOH solution.

-

Immediately vortex the mixture vigorously for 1-2 minutes to facilitate the extraction of the colored product into the organic phase.

-

-

Spectrophotometric Measurement:

-

Allow the layers to separate.

-

Carefully transfer the upper organic layer (ethyl acetate) to a cuvette.

-

Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 545 nm) using a spectrophotometer.[5][7] The measurement should be taken within a short, consistent timeframe after the addition of NaOH, as the color can be unstable.[9]

-

-

Data Analysis:

-

Construct a standard curve by performing the assay with a series of known concentrations of the alkylating agent.

-

Plot the absorbance values against the corresponding concentrations.

-

Determine the concentration of the unknown sample by interpolating its absorbance value on the standard curve.

-

Visualizing Key Concepts with Graphviz

NBP Alkylation and Color Development Mechanism

Caption: Reaction mechanism of the NBP assay.

General Experimental Workflow for the NBP Assay

Caption: Standard workflow of the NBP assay.

NBP as a DNA Model: A Comparative Overview

Caption: NBP vs. DNA as an alkylation model.

Discussion: NBP as a DNA Model - Advantages and Limitations

While the NBP assay is a valuable tool, it is essential to recognize its strengths and weaknesses as a model for DNA alkylation.

Advantages:

-

Simplicity and Cost-Effectiveness: The NBP assay is technically straightforward, rapid, and requires relatively inexpensive reagents and equipment compared to methods involving direct DNA analysis.[3]

-

Sensitivity: The colorimetric nature of the assay provides high sensitivity, allowing for the detection of low concentrations of alkylating agents.[9]

-

Quantitative Kinetic Data: The assay is well-suited for kinetic studies, providing quantitative data on the reactivity of alkylating agents.[10]

-

Good Nucleophilicity: The pyridine nitrogen of NBP has a nucleophilicity comparable to that of the N7 position of guanine, a primary target for many alkylating agents.[3][6]

Limitations:

-

Structural Dissimilarity: NBP is a simple, small molecule and lacks the complex three-dimensional structure of DNA, including the double helix and the influence of chromatin.[11]

-

Steric Hindrance: The steric environment around the nucleophilic nitrogen in NBP is significantly different from that of the nucleophilic sites within the DNA groove.

-

Limited Nucleophilic Sites: NBP presents a single primary nucleophilic center, whereas DNA offers multiple potential sites for alkylation on all four bases.

-

Aqueous Solubility: NBP has limited solubility in water, which can be a drawback when studying reactions in physiological buffers.[11]

Conclusion

This compound remains a cornerstone in the preliminary assessment of the alkylating potential of chemical compounds. Its simplicity, sensitivity, and amenability to quantitative kinetic analysis make the NBP assay an invaluable tool in toxicology, pharmacology, and drug development. While it is a simplified model of the complex DNA molecule, the data generated from NBP studies provide crucial insights into the intrinsic reactivity of alkylating agents. For a comprehensive understanding of DNA damage, it is recommended to complement NBP assay results with studies using more complex systems, such as oligonucleotides, cellular DNA, and in vivo models. This integrated approach allows for a more complete picture of the biological consequences of DNA alkylation.

References

- 1. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential of the NBP method for the study of alkylation mechanisms: NBP as a DNA-model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. iomcworld.org [iomcworld.org]

- 8. Alkylation of guanosine and 4-(p-nitrobenzyl)-pyridine by styrene oxide analogues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Improving the spectrophotometric determination of the alkylating activity of anticancer agents: a new insight into the mechanism of the NBP method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of reaction rate constants for alkylation of 4-(p-nitrobenzyl) pyridine by different alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NBP Colorimetric Assay: Principles and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-nitrobenzyl)pyridine (NBP) colorimetric assay is a well-established and versatile method for the detection and quantification of alkylating agents. Its utility spans toxicological screening of pharmaceuticals, environmental monitoring, and the detection of chemical warfare agents.[1][2] This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and quantitative data associated with the NBP assay.

Core Principles of the NBP Colorimetric Assay

The fundamental principle of the NBP assay lies in a nucleophilic substitution reaction between this compound (NBP), a nucleophile, and an electrophilic alkylating agent. This reaction forms a pyridinium (B92312) salt adduct. Subsequent addition of a base, such as sodium hydroxide (B78521) or triethylamine, facilitates an internal rearrangement of the adduct, yielding a brightly colored chromophore.[3] The intensity of this color, which is typically purple or blue, is directly proportional to the concentration of the alkylating agent and can be quantified spectrophotometrically.[3]

The reaction can be summarized in two main steps:

-

Alkylation of NBP: The nucleophilic pyridine (B92270) nitrogen of NBP attacks the electrophilic carbon of the alkylating agent, forming a stable, colorless N-alkylpyridinium salt.

-

Color Development: In the presence of a strong base, a proton is abstracted from the benzylic carbon of the NBP moiety. This leads to the formation of a highly conjugated, colored product. The resulting chromophore exhibits a strong absorbance maximum, typically around 540-570 nm.[3]

A key feature of the NBP assay is its role as a chemical model for DNA alkylation. The nucleophilic character of the pyridine nitrogen in NBP is comparable to that of the N7 position of guanine (B1146940) in DNA, a primary target for many alkylating agents.[4][5] This similarity allows the NBP assay to serve as a valuable surrogate for assessing the potential of a compound to induce DNA damage and mutagenicity.[4][5]

Experimental Protocols

Several variations of the NBP assay protocol exist, with modifications aimed at enhancing sensitivity, stability, and applicability to different sample matrices. Below are detailed methodologies for a standard NBP assay and an improved extraction-based method.

Standard NBP Assay Protocol

This protocol is a generalized procedure for the detection of alkylating agents in a solution.

Materials:

-

This compound (NBP) solution (e.g., 5% w/v in a suitable solvent like ethylene (B1197577) glycol or acetone)

-

Alkylating agent standards of known concentrations

-

Test samples containing unknown concentrations of the alkylating agent

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

-

Base solution (e.g., 1 M Sodium Hydroxide or Triethylamine)

-

Spectrophotometer and cuvettes

Procedure:

-

Reaction Mixture Preparation: In a series of test tubes, pipette a defined volume of the NBP solution.

-

Addition of Standards and Samples: To separate tubes, add increasing volumes of the alkylating agent standard solutions to create a standard curve. To other tubes, add the test samples.

-

Incubation: Incubate the reaction mixtures at an elevated temperature (e.g., 100°C) for a specific duration (e.g., 10-30 minutes). The optimal time and temperature may vary depending on the reactivity of the alkylating agent.

-

Cooling: After incubation, cool the tubes to room temperature.

-

Color Development: Add a precise volume of the base solution to each tube and mix thoroughly. A color change should be observed in the presence of an alkylating agent.

-

Spectrophotometric Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (typically around 545 nm) against a reagent blank.

-

Quantification: Construct a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the alkylating agent in the test samples.

Improved NBP Assay with Chloroform (B151607) Extraction

This modified protocol enhances the stability and sensitivity of the assay by extracting the NBP-alkylating agent adduct into an organic solvent before color development.[1][3]

Materials:

-

All materials listed for the Standard NBP Assay Protocol

-

Chloroform

Procedure:

-

Reaction and Incubation: Follow steps 1-3 of the Standard NBP Assay Protocol.

-

Extraction: After incubation and cooling, add a defined volume of chloroform to each tube. Vortex vigorously for 1-2 minutes to extract the NBP-alkylating agent adduct into the chloroform layer.

-

Phase Separation: Centrifuge the tubes briefly to ensure clear separation of the aqueous and organic phases.

-

Transfer of Organic Layer: Carefully transfer the chloroform layer (bottom layer) to a fresh set of test tubes.

-

Color Development: Add the base solution to the chloroform extracts and mix.

-

Spectrophotometric Measurement and Quantification: Proceed with steps 6 and 7 of the Standard NBP Assay Protocol.

Quantitative Data Presentation

The following tables summarize quantitative data obtained from NBP assays with various alkylating agents.

| Alkylating Agent | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Wavelength (λmax) (nm) | Reference |

| Cyclophosphamide | 9,094.8 | 545 | [3] |

| NBP Derivative 12 | ~11,000 | Not Specified | [6] |

| NBP Derivative 13 | ~7,000 | Not Specified | [6] |

| NBP Derivative 14 | ~14,000 | Not Specified | [6] |

| NBP Derivative 16 | ~11,000 | Not Specified | [6] |

| Alkylating Agent | Concentration Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |

| Cyclophosphamide | 20-45 | 0.02559 | 0.08521 | [3] |

| Cyclophosphamide | 2-16 | Not Specified | Not Specified | [3] |

| Cyclophosphamide | 5-50 | Not Specified | Not Specified | [3] |

Mandatory Visualizations

NBP Assay Chemical Reaction Mechanism

Caption: Chemical mechanism of the NBP colorimetric assay.

Experimental Workflow of the NBP Assay

Caption: General experimental workflow for the NBP assay.

Analogy of NBP Alkylation to DNA Alkylation

Caption: NBP as a chemical model for DNA alkylation by guanine.

Conclusion

The NBP colorimetric assay remains a powerful and relevant tool for the detection and quantification of alkylating agents. Its straightforward procedure, coupled with its ability to mimic DNA alkylation, makes it an invaluable assay in the fields of toxicology, pharmacology, and drug development. By understanding the core principles and optimizing the experimental protocol, researchers can effectively utilize this assay to assess the alkylating potential of various compounds.

References

- 1. Improving the spectrophotometric determination of the alkylating activity of anticancer agents: a new insight into the mechanism of the NBP method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the 4-(4-Nitrobenzyl)pyridine (NBP) Colorimetric Assay for Alkylating Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylating agents are a class of reactive chemical compounds that introduce alkyl groups into nucleophilic sites on organic molecules. In medicine, they are widely used as anticancer drugs due to their ability to damage the DNA of rapidly dividing cancer cells.[1] However, their reactivity also makes them potentially mutagenic and carcinogenic. Therefore, the sensitive and quantitative detection of alkylating agents is crucial in drug development, toxicological screening, and environmental monitoring.[2][3]